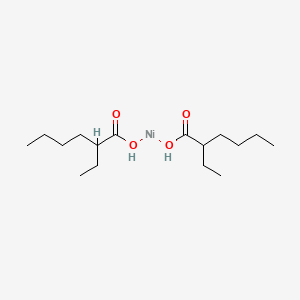

Nickel(II)2-ethylhexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nickel(II)-2-Ethylhexanoat ist eine organometallische Verbindung mit der chemischen Formel [CH3(CH2)3CH(C2H5)CO2]2Ni. Es wird häufig als Katalysator in verschiedenen chemischen Reaktionen und industriellen Prozessen eingesetzt. Die Verbindung ist bekannt für ihre grüne, viskose flüssige Erscheinung und hat ein Molekulargewicht von 345,10 g/mol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Nickel(II)-2-Ethylhexanoat kann durch die Reaktion von 2-Ethylhexansäure mit Nickelhydroxid synthetisiert werden. Die Reaktion findet typischerweise in einem wässrigen Medium bei Temperaturen zwischen 20 °C und 65 °C statt. Der Prozess beinhaltet die Bildung eines Ammoniumsalzes der Carbonsäure, gefolgt von der Zugabe einer Metallchloridlösung, um das gewünschte Nickelsalz zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Nickel(II)-2-Ethylhexanoat beinhaltet häufig die Verwendung von niedrigsiedenden organischen Lösungsmitteln zur Extraktion des Nickelsalzes. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute zu erzielen, die typischerweise zwischen 89 % und 98 % liegt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nickel(II)-2-Ethylhexanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Nickeloxid zu bilden.

Reduktion: Es kann reduziert werden, um Nickelmetall zu bilden.

Substitution: Es kann an Substitutionsreaktionen mit anderen Liganden teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Sauerstoff und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid werden verwendet.

Substitution: Liganden wie Phosphine oder Amine können unter milden Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Nickeloxid (NiO)

Reduktion: Nickelmetall (Ni)

Substitution: Verschiedene Nickel-Ligand-Komplexe.

Wissenschaftliche Forschungsanwendungen

Nickel(II)-2-Ethylhexanoat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Katalysator in der organischen Synthese und Polymerisationsreaktionen verwendet.

Biologie: Es wird auf seine potenzielle Verwendung in biologischen Systemen und Enzym-Mimetika untersucht.

5. Wirkmechanismus

Der Mechanismus, durch den Nickel(II)-2-Ethylhexanoat seine Wirkungen entfaltet, beruht auf seiner Fähigkeit, mit verschiedenen Liganden und Substraten zu koordinieren. Diese Koordination erleichtert katalytische Reaktionen, indem sie Übergangszustände stabilisiert und Aktivierungsenergien senkt. Die beteiligten molekularen Ziele und Pfade umfassen Wechselwirkungen mit organischen Molekülen und Polymeren, die zu erhöhten Reaktionsraten und Selektivität führen .

Wirkmechanismus

The mechanism by which Nickel(II) 2-ethylhexanoate exerts its effects involves its ability to coordinate with various ligands and substrates. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with organic molecules and polymers, leading to enhanced reaction rates and selectivity .

Vergleich Mit ähnlichen Verbindungen

Nickel(II)-2-Ethylhexanoat kann mit anderen Metall-2-Ethylhexanoaten verglichen werden, wie zum Beispiel:

Kobalt(II)-2-Ethylhexanoat: Wird als Trockenmittel in Alkydharzen verwendet.

Kupfer(II)-2-Ethylhexanoat: Wird in ähnlichen katalytischen Anwendungen verwendet.

Zinn(II)-2-Ethylhexanoat: Wird als Katalysator in Polymerisationsreaktionen verwendet.

Einzigartigkeit: Nickel(II)-2-Ethylhexanoat ist einzigartig aufgrund seiner hohen katalytischen Effizienz und Vielseitigkeit in verschiedenen chemischen Reaktionen. Seine Fähigkeit, stabile Komplexe mit einer großen Bandbreite an Liganden zu bilden, macht es besonders wertvoll sowohl in der Forschung als auch in industriellen Anwendungen .

Eigenschaften

Molekularformel |

C16H32NiO4 |

|---|---|

Molekulargewicht |

347.12 g/mol |

IUPAC-Name |

2-ethylhexanoic acid;nickel |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

RURZQVYCZPJWMN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Ni] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)

![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)